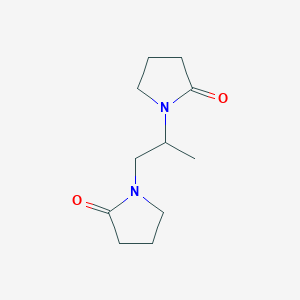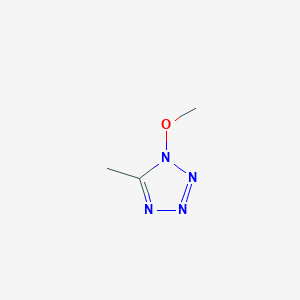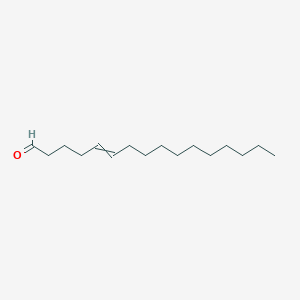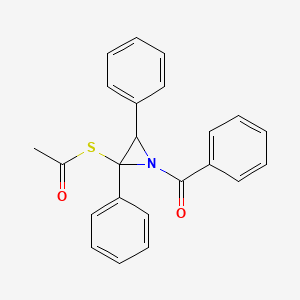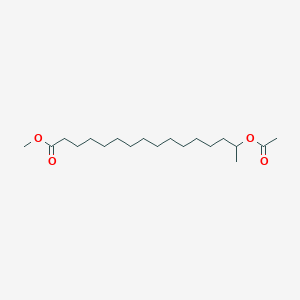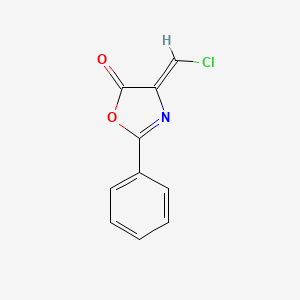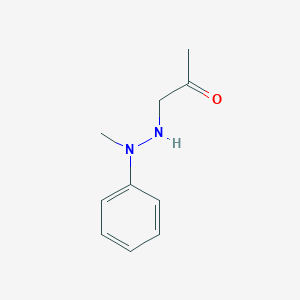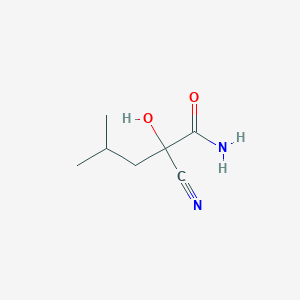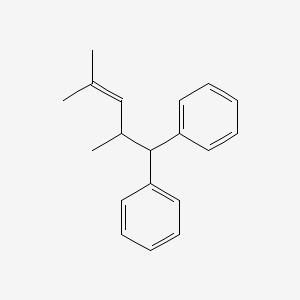
1,1'-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central 2,4-dimethylpent-2-ene moiety flanked by two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,4-dimethylpent-2-ene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation processes, but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to saturate the double bond.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2,4-Dimethylpent-2-ene: Shares the central alkenyl structure but lacks the benzene rings.
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)diethylbenzene: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
89676-14-2 |
|---|---|
Fórmula molecular |
C19H22 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(2,4-dimethyl-1-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)14-16(3)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,1-3H3 |
Clave InChI |
IXDVMKSEYVEGAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



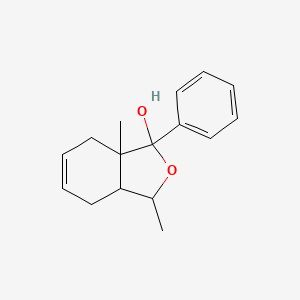
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
